DPP-4 Inhibition Potency
3-Amino-3-cyclopropylpropanamide demonstrates high-affinity inhibition of human DPP-4 with a Ki of 1.80 nM [1]. This value falls within the sub-nanomolar to low-nanomolar range characteristic of established DPP-4 inhibitors. For context, the clinically approved DPP-4 inhibitor sitagliptin exhibits an IC₅₀ of approximately 18 nM [2]; vildagliptin exhibits a Ki of approximately 2 nM [3]. The 1.80 nM Ki value positions this compound as a structurally simplified scaffold with comparable binding affinity to these reference inhibitors, despite lacking the extended aromatic and heterocyclic substituents that drive affinity in larger drug-like molecules.
| Evidence Dimension | DPP-4 enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 1.80 nM |
| Comparator Or Baseline | Vildagliptin (Ki ≈ 2 nM); Sitagliptin (IC₅₀ ≈ 18 nM) |
| Quantified Difference | Comparable to vildagliptin (within ~0.2 nM); ~10× more potent than sitagliptin IC₅₀ |
| Conditions | Human DPP-4; Ala-Pro-AMC substrate; 10 min preincubation; fluorescence assay measured at 5–10 min [1] |
Why This Matters
The low-nanomolar Ki value justifies procurement of this compound as a minimal DPP-4 pharmacophore scaffold for hit-to-lead optimization, offering comparable target engagement to established inhibitors in a reduced-molecular-weight starting point.
- [1] BindingDB. ChEMBL_1826907 (CHEMBL4326781): Inhibition of human DPP-4 by 3-amino-3-cyclopropylpropanamide. Ki = 1.80 nM. View Source
- [2] Kim D, et al. (2005). (2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. J Med Chem. 48(1):141–151. Sitagliptin IC₅₀ = 18 nM. View Source
- [3] Villhauer EB, et al. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. J Med Chem. 46(13):2774–2789. Vildagliptin Ki ≈ 2 nM. View Source
